N-(4-fluorophenyl)-N-methyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide
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Overview
Description
2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(4-FLUOROPHENYL)-N-METHYLACETAMIDE is a complex organic compound that features a benzenesulfonyl group, a 4-methylphenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(4-FLUOROPHENYL)-N-METHYLACETAMIDE typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the imidazole ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-Methylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.
Formation of the Final Compound: The final step involves the reaction of the intermediate with 4-fluoroaniline and methyl acetate under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring or the benzenesulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving imidazole-containing compounds.
Medicine: The compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors that recognize the imidazole ring or the benzenesulfonyl group. The fluorophenyl and methyl groups may enhance its binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also contain a sulfonyl group and have shown antimicrobial and anti-inflammatory activities.
Benzimidazole derivatives: These compounds share the imidazole ring and have a wide range of biological activities.
Uniqueness: The unique combination of the benzenesulfonyl, 4-methylphenyl, and fluorophenyl groups in 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(4-FLUOROPHENYL)-N-METHYLACETAMIDE provides it with distinct chemical and biological properties that may not be present in other similar compounds.
Properties
Molecular Formula |
C25H22FN3O3S2 |
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Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(4-fluorophenyl)-N-methylacetamide |
InChI |
InChI=1S/C25H22FN3O3S2/c1-17-8-10-18(11-9-17)23-27-24(25(28-23)34(31,32)21-6-4-3-5-7-21)33-16-22(30)29(2)20-14-12-19(26)13-15-20/h3-15H,16H2,1-2H3,(H,27,28) |
InChI Key |
RCWCBBVAZQSKHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)N(C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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